molecular formula C16H11ClO2 B8499874 1-Chloro-6-(4-hydroxyphenyl)-2-naphthol

1-Chloro-6-(4-hydroxyphenyl)-2-naphthol

Cat. No. B8499874
M. Wt: 270.71 g/mol
InChI Key: YHEHVRSGKUYDON-UHFFFAOYSA-N
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Patent
US06914074B2

Procedure details

The title compound was prepared by reacting 1-chloro-2-methoxy-6-(4-methoxyphenyl)naphthalene (0.32 g, 1.07 mmol) with pyridinium HCl (7 g) at 190° C. according to method B to yield 0.12 g (41%) of an off white solid: mp 222-224° C. (dec.);
Name
1-chloro-2-methoxy-6-(4-methoxyphenyl)naphthalene
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
pyridinium HCl
Quantity
7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][C:15]([O:18]C)=[CH:14][CH:13]=3)=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[O:20]C.Cl.[NH+]1C=CC=CC=1>>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=3)=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[OH:20] |f:1.2|

Inputs

Step One
Name
1-chloro-2-methoxy-6-(4-methoxyphenyl)naphthalene
Quantity
0.32 g
Type
reactant
Smiles
ClC1=C(C=CC2=CC(=CC=C12)C1=CC=C(C=C1)OC)OC
Step Two
Name
pyridinium HCl
Quantity
7 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 190° C.
CUSTOM
Type
CUSTOM
Details
to yield 0.12 g (41%) of an off white solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC2=CC(=CC=C12)C1=CC=C(C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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